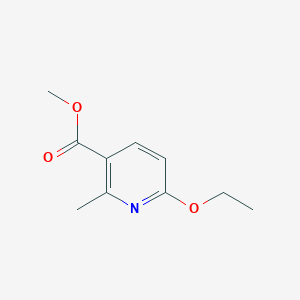

Methyl 6-ethoxy-2-methylnicotinate

Descripción

Methyl 6-ethoxy-2-methylnicotinate (CAS No. 1355195-60-6) is a nicotinic acid derivative with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol . It features an ethoxy substituent at the 6-position and a methyl group at the 2-position of the pyridine ring, esterified with a methyl group. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate. Limited safety data are available, but general handling precautions (e.g., storage in cool, ventilated areas away from incompatible materials) are inferred from analogous compounds .

Propiedades

Fórmula molecular |

C10H13NO3 |

|---|---|

Peso molecular |

195.21 g/mol |

Nombre IUPAC |

methyl 6-ethoxy-2-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C10H13NO3/c1-4-14-9-6-5-8(7(2)11-9)10(12)13-3/h5-6H,4H2,1-3H3 |

Clave InChI |

FRVPYJYBLMQCLB-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=NC(=C(C=C1)C(=O)OC)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-ethoxy-2-methylnicotinate typically involves the esterification of 6-methylnicotinic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions at temperatures ranging from 80°C to 100°C . The process involves mixing 6-methylnicotinic acid with an alcoholic solvent, adjusting the pH to ≤1, and maintaining the reaction temperature to obtain the desired ester .

Industrial Production Methods: Industrial production of Methyl 6-ethoxy-2-methylnicotinate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The esterification reaction is typically followed by purification steps such as distillation and crystallization to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 6-ethoxy-2-methylnicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of 6-ethoxy-2-methylnicotinic acid.

Reduction: Formation of 6-ethoxy-2-methyl-3-pyridinemethanol.

Substitution: Formation of various substituted nicotinates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Methyl 6-ethoxy-2-methylnicotinate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the treatment of central nervous system disorders.

Mecanismo De Acción

The mechanism of action of Methyl 6-ethoxy-2-methylnicotinate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound is believed to interact with enzymes and receptors involved in metabolic pathways.

Pathways Involved: It may influence pathways related to inflammation and oxidative stress, contributing to its potential therapeutic effects.

Comparación Con Compuestos Similares

Structural Analogues

Key structural analogues include:

Ethyl 2-chloro-6-methoxynicotinate (CAS No. 1233520-12-1): Features a chloro group at the 2-position and a methoxy group at the 6-position.

Physicochemical Properties

Key Observations :

Actividad Biológica

Methyl 6-ethoxy-2-methylnicotinate is a compound derived from nicotinic acid, exhibiting various biological activities that have garnered attention in pharmacological research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

Methyl 6-ethoxy-2-methylnicotinate can be represented by the following chemical structure:

- Chemical Formula : C12H15NO3

- Molecular Weight : 221.25 g/mol

This compound is characterized by the presence of an ethoxy group at the 6-position of the nicotinic acid framework, which contributes to its unique biological properties.

Pharmacological Effects

- Antinociceptive Activity : Research indicates that methyl 6-ethoxy-2-methylnicotinate exhibits significant antinociceptive effects. In animal models, it has been shown to reduce pain responses, suggesting potential applications in pain management therapies.

- Neuroprotective Effects : The compound has demonstrated neuroprotective properties in various studies. It appears to mitigate neuronal damage in models of neurodegenerative diseases, possibly through mechanisms involving the modulation of neurotransmitter systems and anti-inflammatory pathways.

- Antimicrobial Activity : Preliminary studies suggest that methyl 6-ethoxy-2-methylnicotinate possesses antimicrobial properties against certain bacterial strains. This activity is particularly relevant in the context of developing new antimicrobial agents.

The biological effects of methyl 6-ethoxy-2-methylnicotinate are believed to be mediated through its interaction with specific receptors and enzymes. It may act as a modulator of ion channels and neurotransmitter receptors, influencing pain pathways and neuroprotective mechanisms.

Case Studies

- Study on Antinociceptive Effects : A study conducted on rodents demonstrated that administration of methyl 6-ethoxy-2-methylnicotinate resulted in a statistically significant reduction in pain scores compared to control groups. The study utilized both thermal and chemical models of nociception to assess efficacy.

- Neuroprotection in Ischemic Models : In a model of cerebral ischemia, methyl 6-ethoxy-2-methylnicotinate was found to reduce infarct size and improve neurological outcomes, indicating its potential as a therapeutic agent for stroke.

Data Table: Summary of Biological Activities

Safety and Toxicity

While preliminary studies indicate promising biological activities, it is essential to assess the safety profile of methyl 6-ethoxy-2-methylnicotinate. Initial toxicity assessments suggest that it may cause mild irritation upon contact with skin or eyes. Further toxicological studies are warranted to establish a comprehensive safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.